molecular formula C23H18ClN3OS B11969780 (2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11969780
M. Wt: 419.9 g/mol
InChI Key: UXOQOFUGRCTRLU-LBEGURLNSA-N
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Chemical Reactions Analysis

Types of Reactions

2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE apart is its specific structural configuration, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18ClN3OS/c24-20-14-8-7-11-18(20)16-25-26-23-27(19-12-5-2-6-13-19)22(28)21(29-23)15-17-9-3-1-4-10-17/h1-14,16,21H,15H2/b25-16+,26-23+

InChI Key

UXOQOFUGRCTRLU-LBEGURLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4

Origin of Product

United States

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